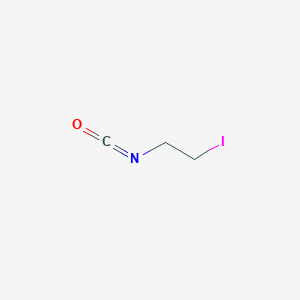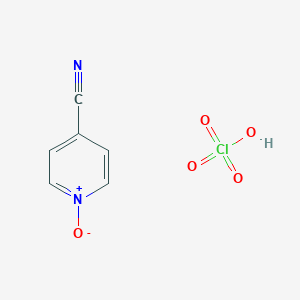![molecular formula C15H29N3O B14307164 N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea CAS No. 111681-33-5](/img/structure/B14307164.png)
N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea is a chemical compound that features a cyclohexyl group and a piperidine moiety linked by a urea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea typically involves the reaction of cyclohexyl isocyanate with 3-(piperidin-1-yl)propylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Cyclohexyl isocyanate+3-(piperidin-1-yl)propylamine→N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea oxide, while reduction may produce N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]amine.
Applications De Recherche Scientifique
N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclohexyl-N’-[3-(pyridin-1-yl)propyl]urea
- N-Cyclohexyl-N’-[3-(morpholin-1-yl)propyl]urea
- N-Cyclohexyl-N’-[3-(piperazin-1-yl)propyl]urea
Uniqueness
N-Cyclohexyl-N’-[3-(piperidin-1-yl)propyl]urea is unique due to the presence of the piperidine moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different heterocyclic groups, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
111681-33-5 |
|---|---|
Formule moléculaire |
C15H29N3O |
Poids moléculaire |
267.41 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(3-piperidin-1-ylpropyl)urea |
InChI |
InChI=1S/C15H29N3O/c19-15(17-14-8-3-1-4-9-14)16-10-7-13-18-11-5-2-6-12-18/h14H,1-13H2,(H2,16,17,19) |
Clé InChI |
SAJZKGOXYHHRLP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NCCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium bromide](/img/structure/B14307084.png)

![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
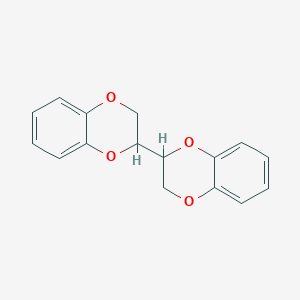
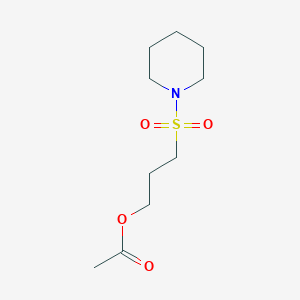

![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
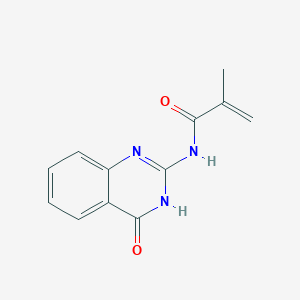
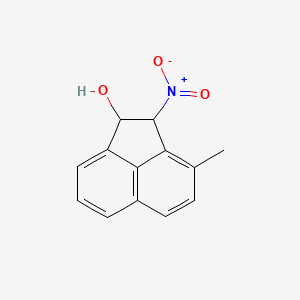
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
